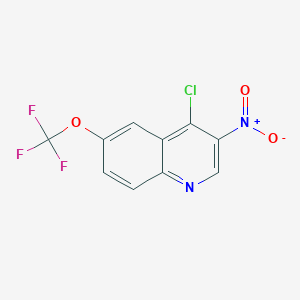

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline”, is a common approach used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis

The molecular weight of “this compound” is 292.6 . The compound is a halogenated derivative of 6-trifluoromethoxyquinoline.Chemical Reactions Analysis

Quinolines, including “this compound”, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at normal temperature .Applications De Recherche Scientifique

Electronic and Spectroscopic Studies

Research involving quinoline derivatives, including structures similar to 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline, has focused on their electronic absorption spectra and reactivity. Studies utilizing DFT calculations and experimental spectra analysis reveal that the insertion of electronegative groups like nitro at specific positions in quinoline derivatives decreases the energy gap, enhancing their reactivity. These studies are crucial for understanding the electronic properties of quinoline derivatives and their potential applications in materials science and molecular electronics (Hassan et al., 2014).

Antimalarial Activity and Chemical Synthesis

Quinoline derivatives are also synthesized for their potential biological activities, such as antimalarial properties. Efficient synthesis methods have been developed to create quinoxaline derivatives with unique substitution patterns, showing promise for antimalarial applications. These synthetic routes offer a pathway to produce a wide range of quinoline-based compounds with potential therapeutic uses (Maichrowski et al., 2013).

Structural and Molecular Interactions

Structural studies of quinoline and its derivatives, including those with chloro and nitro substituents, provide insight into their hydrogen-bonding capabilities and molecular interactions. These findings are fundamental for the design of quinoline-based drugs and materials, highlighting the importance of specific substituents in determining the compounds' physical and chemical properties (Gotoh & Ishida, 2009).

Antibacterial and Antiviral Activities

The synthesis of novel quinoline derivatives, including those with chloro, nitro, and alkynyl groups, has been explored for their potential antibacterial and antiviral activities. These studies are essential for developing new pharmaceuticals to combat microbial and viral infections, showcasing the versatility of quinoline derivatives in medicinal chemistry (Raphoko et al., 2021).

Electrocatalytic and Photocatalytic Properties

Quinoline derivatives are investigated for their electrocatalytic and photocatalytic activities, offering potential applications in environmental remediation and sustainable chemistry. These studies emphasize the role of quinoline-based compounds in degrading organic pollutants and their use in green chemistry initiatives (Li et al., 2020).

Mécanisme D'action

The mechanism of action of quinoline derivatives is largely dependent on their structure. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Safety and Hazards

Orientations Futures

The future directions of “4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline” and similar compounds are likely to be influenced by the ongoing research in organo-fluorine chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Propriétés

IUPAC Name |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O3/c11-9-6-3-5(19-10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMXZNSECLSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

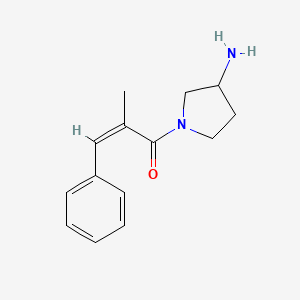

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)